N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide is an organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further linked to a carbamothioyl group substituted with a 2,6-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with furan-2-carboxylic acid. The reaction is carried out in the presence of a suitable base, such as triethylamine, under reflux conditions. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
N-(2,6-dimethylphenyl)piperidine-2-carboxamide: Contains a piperidine ring instead of a furan ring.
Uniqueness
N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring can undergo specific reactions that are not possible with pyridine or piperidine rings, making this compound valuable for certain applications.
Properties
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-5-3-6-10(2)12(9)15-14(19)16-13(17)11-7-4-8-18-11/h3-8H,1-2H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMALTAUDRAOQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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